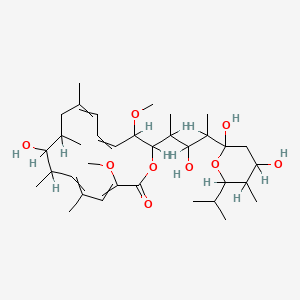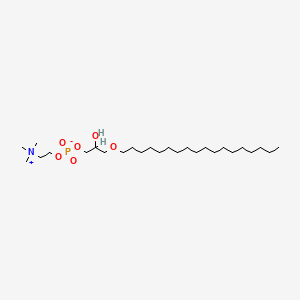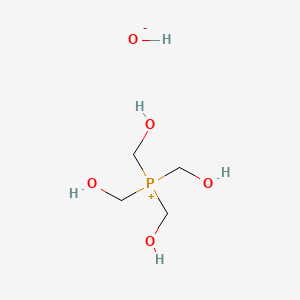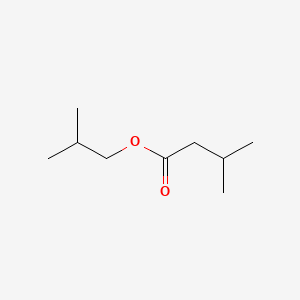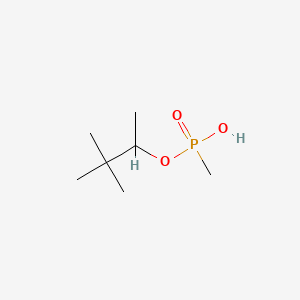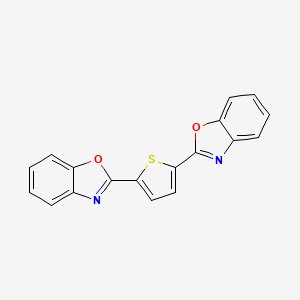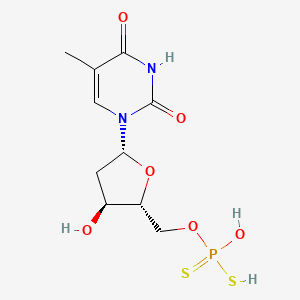
Thymidine-5'-(dithio)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-5’-(dithio)phosphate is a nucleotide analog that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. These compounds consist of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Thymidine-5’-(dithio)phosphate is characterized by the presence of a dithio group, which replaces the oxygen atoms in the phosphate group with sulfur atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-5’-(dithio)phosphate typically involves the phosphorylation of thymidine with a dithio-phosphorylating agent. One common method includes the use of phosphorodithioic acid derivatives under controlled conditions to achieve the desired product. The reaction is usually carried out in an anhydrous solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of Thymidine-5’-(dithio)phosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Thymidine-5’-(dithio)phosphate undergoes various chemical reactions, including:
Oxidation: The dithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The dithio group can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thymidine-5’-(dithio)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is utilized in studies involving DNA replication and repair mechanisms.
Medicine: It serves as a potential therapeutic agent in antiviral and anticancer research.
Industry: Thymidine-5’-(dithio)phosphate is employed in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism of action of Thymidine-5’-(dithio)phosphate involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the dithio group can interfere with the normal enzymatic processes, leading to the inhibition of nucleic acid synthesis. This can result in the disruption of cellular functions, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
- Thymidine-5’-diphosphate
- Thymidine-5’-triphosphate
- Deoxyuridine-5’-diphosphate
Comparison: Thymidine-5’-(dithio)phosphate is unique due to the presence of the dithio group, which imparts distinct chemical and biological properties. Unlike its analogs, the dithio group allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in biochemical research and therapeutic development .
Propiedades
Fórmula molecular |
C10H15N2O6PS2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N2O6PS2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(18-8)4-17-19(16,20)21/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,20,21)/t6-,7+,8+/m0/s1 |
Clave InChI |
KMPXQZWMYQHTNT-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)S)O |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)S)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)S)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
THS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


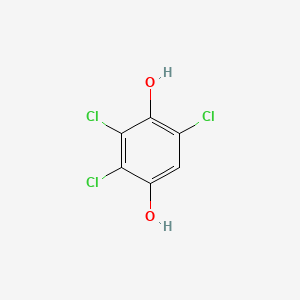


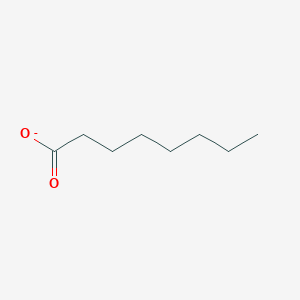
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
